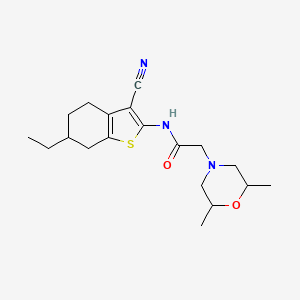![molecular formula C10H18N4O2S B5300603 N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5300603.png)
N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide, also known as ACY-1215, is a small molecule inhibitor that selectively targets the catalytic domain of histone deacetylase 6 (HDAC6). HDAC6 is a member of the HDAC family of enzymes that play a key role in regulating gene expression and cellular processes such as cell division, differentiation, and apoptosis. ACY-1215 has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
作用机制
The mechanism of action of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins and altered gene expression. HDAC6 is involved in the deacetylation of various proteins such as α-tubulin, HSP90, and cortactin, which play important roles in cellular processes such as cell motility, protein degradation, and stress response. By inhibiting HDAC6, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide alters the acetylation status of these proteins, leading to changes in cellular processes and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In cancer cells, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide induces cell cycle arrest and apoptosis by altering the expression of various genes involved in these processes. It also inhibits the formation of aggresomes and autophagosomes, leading to the accumulation of misfolded proteins and ultimately cell death. In animal models of neurodegenerative disorders, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide reduces inflammation and oxidative stress by modulating the expression of various cytokines and chemokines. It also improves cognitive function and memory by enhancing synaptic plasticity and neurogenesis. In animal models of inflammatory conditions, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
The advantages of using N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments include its high selectivity for HDAC6, its ability to induce cell death in cancer cells, and its potential therapeutic applications in various diseases. However, there are also limitations to its use, such as its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
未来方向
There are several future directions for the research and development of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the development of combination therapies that target multiple pathways involved in cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms of action of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide and its effects on other cellular processes beyond HDAC6 inhibition. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide in humans and to determine its potential as a therapeutic agent in various diseases.
合成方法
The synthesis of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide involves a multi-step process that includes the preparation of key intermediates such as 3-aminocyclopentanone and 1-ethyl-1H-pyrazole-4-sulfonamide. The final product is obtained through a coupling reaction between the two intermediates using a palladium catalyst. The yield and purity of the final product can be optimized by adjusting the reaction conditions and purification methods.
科学研究应用
N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth and survival of various cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. It has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
In neurodegenerative disorders, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to improve cognitive function and memory in these models.
In inflammatory conditions, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and multiple sclerosis. It has also been shown to reduce inflammation and tissue damage in these models.
属性
IUPAC Name |
N-[(1R,3R)-3-aminocyclopentyl]-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-2-14-7-10(6-12-14)17(15,16)13-9-4-3-8(11)5-9/h6-9,13H,2-5,11H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBYLBDBLKBSB-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)S(=O)(=O)N[C@@H]2CC[C@H](C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5300526.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300531.png)
![1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline](/img/structure/B5300542.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5300553.png)
![2-(2-furyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300558.png)
![(3R,5S)-5-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5300573.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![methyl {5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5300587.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5300596.png)
![N-{3-[3-(2-thienyl)acryloyl]phenyl}propanamide](/img/structure/B5300602.png)
![N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide](/img/structure/B5300617.png)
![{(1S)-1-(1H-imidazol-4-ylmethyl)-2-oxo-2-[4-(1-pyrrolidinyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]ethyl}amine dihydrochloride](/img/structure/B5300628.png)